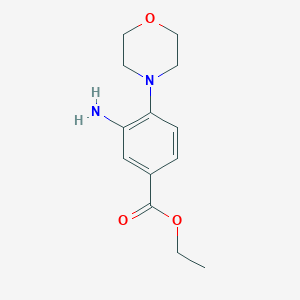

Ethyl 3-amino-4-morpholinobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

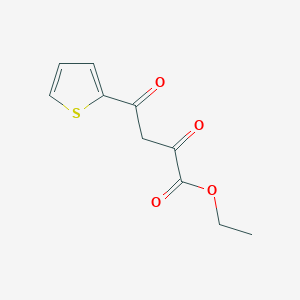

Ethyl 3-amino-4-morpholinobenzoate is a chemical compound that is derived from morpholine, a heterocyclic amine, and is characterized by the presence of an ethyl ester group and an amino group attached to a benzene ring. This compound is of interest due to its potential applications in the synthesis of various pharmacologically relevant structures.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, an efficient route to synthesize 3-amino-2-ethoxycarbonyl imidazo[1,2-a]pyridine derivatives starting from ethyl α-benzotriazolyl-α-morpholinoacetate has been developed, which involves reactions between primary heterocyclic amidines and isocyanides catalyzed by Ga(OTf)3, yielding the target compounds in moderate to good yields . This method could potentially be adapted for the synthesis of Ethyl 3-amino-4-morpholinobenzoate by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

While the specific molecular structure analysis of Ethyl 3-amino-4-morpholinobenzoate is not provided, the related compounds synthesized in the studies show that the morpholine ring can be functionalized at various positions to yield a diverse array of structures. The presence of the amino group on the benzene ring is likely to influence the electronic properties of the molecule and could affect its reactivity .

Chemical Reactions Analysis

Ethyl azidoformate reacts rapidly with morpholine to give morpholinium azide and 4-(ethoxycarbonyl)morpholine . This reaction showcases the reactivity of morpholine derivatives with azidoformates, which could be relevant when considering the chemical reactions of Ethyl 3-amino-4-morpholinobenzoate. The study also indicates that the reaction conditions, such as temperature, can significantly affect the outcome and the type of products formed.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-amino-4-morpholinobenzoate are not directly discussed in the provided papers. However, the properties of morpholine derivatives, in general, can be inferred to some extent. Morpholines are known to be polar and can participate in hydrogen bonding due to the presence of the heteroatom (nitrogen) in the ring. The ethyl ester group would contribute to the compound's lipophilicity, and the amino group could engage in additional hydrogen bonding or act as a base in chemical reactions .

Relevant Case Studies

The papers provided do not include case studies directly related to Ethyl 3-amino-4-morpholinobenzoate. However, the synthesis strategies and reactions discussed could serve as a foundation for future case studies involving this compound. For example, the Pd-catalyzed carboamination reaction described in the synthesis of substituted morpholines could be a valuable approach for introducing additional functional groups to the morpholine ring of Ethyl 3-amino-4-morpholinobenzoate .

科学的研究の応用

Chemical Synthesis and Biological Activity

Ethyl 3-amino-4-morpholinobenzoate, while not explicitly mentioned, can be inferred to have applications in chemical synthesis and biological activities, as seen in related research. For instance, derivatives involving morpholine have been synthesized and assessed for their antibacterial and antifungal activities. These derivatives, including compounds derived from reactions involving alicyclic amines like morpholine, have shown promise in inhibiting bacterial and fungal growth, illustrating the potential of morpholine derivatives in medicinal chemistry (Bodke & Sangapure, 2003).

Biomass-Based Solvents in Catalysis

Research exploring green chemistry applications has identified ethyl levulinate and morpholine in palladium-catalyzed aminocarbonylation reactions as effective. This study highlights the utility of biomass-based solvents, including those related to morpholine, in facilitating efficient and eco-friendly chemical synthesis, offering insights into sustainable practices in chemical manufacturing (Uzunlu et al., 2023).

Antimicrobial Activity of Derivatives

Compounds synthesized from ethyl 3-amino-4-morpholinobenzoate and its derivatives have been extensively studied for their antimicrobial properties. For example, certain derivatives have shown potent inhibitory effects against bacterial DNA polymerase III, contributing significantly to the development of new antibacterial agents. These findings demonstrate the compound's potential role in combating antibiotic-resistant bacteria and highlight the broader implications of its derivatives in drug development (Zhi et al., 2005).

Novel Synthesis Routes

Innovative synthesis methods involving morpholine derivatives underscore the chemical versatility and potential of ethyl 3-amino-4-morpholinobenzoate in generating new compounds with significant biological activities. For instance, the synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate in pharmaceuticals, highlights the role of morpholine in facilitating complex chemical reactions (Hao Zhi-hui, 2007).

特性

IUPAC Name |

ethyl 3-amino-4-morpholin-4-ylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-2-18-13(16)10-3-4-12(11(14)9-10)15-5-7-17-8-6-15/h3-4,9H,2,5-8,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHAMNGFRPDRGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384779 |

Source

|

| Record name | Ethyl 3-amino-4-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-morpholinobenzoate | |

CAS RN |

71254-75-6 |

Source

|

| Record name | Ethyl 3-amino-4-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine](/img/structure/B1305109.png)

![6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1305110.png)